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molecular formula C7H13NO2S B8773251 Methyl 3-(methylthio)pyrrolidine-3-carboxylate

Methyl 3-(methylthio)pyrrolidine-3-carboxylate

Cat. No. B8773251
M. Wt: 175.25 g/mol
InChI Key: GEGOSBPKDSOSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716483B2

Procedure details

To 1-benzyl-3-methylsulfanyl-pyrrolidine-3-carboxylic acid methyl ester 8BP (131 g, 493.7 mmol) dissolved in dichloroethane (2.6 L) at 0° C. was added N,N,N′,N′-Tetramethyl-naphthalene-1,8-diamine 9BP (31.8 g, 0.144 mmol) and then 2-Chloropropionyl chloride 10BP (64 mL, 593.1 mmol) sequentially. The reaction mixture was stirred for one overnight at ambient temperature and then concentrated to dryness. The residue was dissolved in 2.8 L of methanol and refluxed at 65° C. for 3.5 h. The reaction mixture was then concentrated to dryness and the residue was purified by column chromatography on silica gel eluting with a solution of methanol in dichloromethane (1:9) to give 3-Methylsulfanyl-pyrrolidine-3-carboxylic acid methyl ester 4BP (75 g, 86%).
Name
1-benzyl-3-methylsulfanyl-pyrrolidine-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([S:17][CH3:18])[CH2:9][CH2:8][N:7](CC2C=CC=CC=2)[CH2:6]1)=[O:4].CN(C)C1C2C(=CC=CC=2N(C)C)C=CC=1.ClC(C)C(Cl)=O>ClC(Cl)C>[CH3:1][O:2][C:3]([C:5]1([S:17][CH3:18])[CH2:9][CH2:8][NH:7][CH2:6]1)=[O:4]

Inputs

Step One
Name
1-benzyl-3-methylsulfanyl-pyrrolidine-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1(CN(CC1)CC1=CC=CC=C1)SC
Name
Quantity
2.6 L
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC2=CC=CC(=C12)N(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2.8 L of methanol
TEMPERATURE
Type
TEMPERATURE
Details
refluxed at 65° C. for 3.5 h
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel eluting with a solution of methanol in dichloromethane (1:9)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1(CNCC1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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